![molecular formula C20H21ClN4O3 B2913315 N1-(2-chlorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396783-37-1](/img/structure/B2913315.png)
N1-(2-chlorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-chlorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound was first synthesized in 2011 by scientists at the Salk Institute for Biological Studies in California, and has since shown promising results in preclinical studies.
Applications De Recherche Scientifique
Novel Synthetic Approaches
A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement and a new rearrangement sequence. This method provides a useful formula for synthesizing anthranilic acid derivatives and oxalamides, suggesting a possible relevance to the synthesis or modification of N1-(2-chlorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide derivatives (Mamedov et al., 2016).
Antiviral Research
Yoshimura et al. (2010) explored the potential antiviral properties of related compounds. They studied N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) for its ability to block the interaction between HIV-1 gp120 and CD4, enhancing the binding of anti-gp120 monoclonal antibodies toward envelope protein. This suggests the potential utility of similar oxalamide compounds in enhancing the neutralizing activities against viruses (Yoshimura et al., 2010).
Magnetic Properties and Molecular Structure
Rui-Hong Zhang et al. (2007) synthesized trinuclear complexes based on a dissymmetrical mononuclear entity involving a chlorophenyl-oxalamide structure. These complexes showed magnetic properties that could be relevant for material science and molecular structure analysis (Rui-Hong Zhang et al., 2007).
Catalytic Applications
Ying Chen et al. (2023) revealed the efficiency of a ligand, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), in copper-catalyzed coupling reactions, indicating potential catalytic applications of related oxalamide compounds in organic synthesis (Ying Chen et al., 2023).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) investigated novel biologically potent compounds, including oxazole, pyrazoline, and pyridine, for their anticancer and antimicrobial activities. Although not directly mentioned, the synthetic strategies and biological activities could offer insights into the applications of N1-(2-chlorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide derivatives in medical research (Katariya et al., 2021).
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-16-5-1-2-6-17(16)24-19(27)18(26)23-12-14-7-10-25(11-8-14)20(28)15-4-3-9-22-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUGOXUEWBZFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.